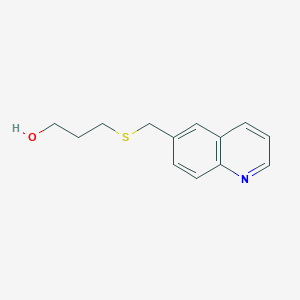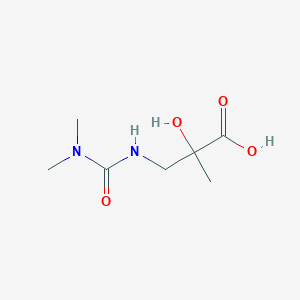![molecular formula C11H15NO5 B7579086 3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579086.png)
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid, also known as DFHDA, is a chemical compound that has been synthesized for various research applications. This compound has gained attention for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. In
Mecanismo De Acción
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid is able to detect ROS through its reaction with hydrogen peroxide (H2O2), a type of ROS. The reaction between this compound and H2O2 results in the formation of a fluorescent product, which emits a green fluorescence when excited with blue light. This allows researchers to visualize the distribution and levels of ROS in living cells.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on living cells. It is a non-toxic compound that has been used in various research applications without any reported adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid has several advantages for lab experiments. It is a non-toxic compound that can be used to detect ROS in living cells without causing any harm. It is also highly sensitive and specific for detecting H2O2, which is a major type of ROS. However, this compound has some limitations. It is not able to detect other types of ROS, such as superoxide and hydroxyl radicals. It also requires the use of fluorescence microscopy, which may not be available in all research settings.
Direcciones Futuras
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid has potential for various future research applications. One direction is to develop new fluorescent probes that can detect other types of ROS. Another direction is to explore the use of this compound in animal models to investigate the role of ROS in disease development and progression. Additionally, this compound can be used in combination with other fluorescent probes to study the interactions between different types of ROS in living cells. Overall, this compound has great potential for advancing our understanding of ROS and their role in various diseases.
Métodos De Síntesis
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid can be synthesized through a multi-step process involving the reaction of 2,5-dimethylfuran-3-carboxylic acid with thionyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal and N-hydroxysuccinimide. The resulting intermediate is then reacted with 2-amino-2-hydroxymethyl-1,3-propanediol to yield this compound.
Aplicaciones Científicas De Investigación
3-[(2,5-Dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid has been used as a fluorescent probe for the detection of ROS in living cells. ROS are highly reactive molecules that can cause damage to DNA, proteins, and lipids, leading to various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. This compound is able to detect ROS by undergoing a reaction that results in the formation of a fluorescent product. This allows researchers to visualize the distribution and levels of ROS in living cells.
Propiedades
IUPAC Name |
3-[(2,5-dimethylfuran-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-6-4-8(7(2)17-6)9(13)12-5-11(3,16)10(14)15/h4,16H,5H2,1-3H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCECDDSQCVZHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC(C)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)
![2-Hydroxy-2-methyl-3-[(3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7579012.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579035.png)
![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)
![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)
![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)
![3-[(2-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579094.png)

